molecular formula C5H3BrO2S B1280017 2-Bromo-3-thiophenecarboxylic acid CAS No. 24287-95-4

2-Bromo-3-thiophenecarboxylic acid

Cat. No. B1280017
CAS RN: 24287-95-4
M. Wt: 207.05 g/mol
InChI Key: RVSXMPCELBYUSF-UHFFFAOYSA-N
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Description

2-Bromo-3-thiophenecarboxylic acid is a chemical compound with the empirical formula C5H3BrO2S . It has a molecular weight of 207.05 . The compound is solid in form and has a melting point of 178-182 °C .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-thiophenecarboxylic acid consists of a five-membered thiophene ring with a carboxylic acid (-COOH) group at the 3-position and a bromine atom at the 2-position .


Physical And Chemical Properties Analysis

2-Bromo-3-thiophenecarboxylic acid has a density of 1.9±0.1 g/cm3, a boiling point of 313.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a polar surface area of 66 Å2 and a molar volume of 107.6±3.0 cm3 .

Scientific Research Applications

Organic Synthesis

“2-Bromo-3-thiophenecarboxylic acid” is often used in organic synthesis. It serves as a building block in the synthesis of various organic compounds .

Pharmaceutical Applications

This compound can be used in the synthesis of pharmaceuticals. For example, it can be used in the production of Suprofen, an active ingredient in some eye drops .

Precursor to 5-Substituted Derivatives

Upon treatment with LDA, “2-Bromo-3-thiophenecarboxylic acid” undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Solar Cell Research

The compound has been used in the design, synthesis, and structural characterization of the first dithienocyclopentacarbazole-based n-type organic semiconductor. This semiconductor has applications in non-fullerene polymer solar cells .

Material Science

In material science, “2-Bromo-3-thiophenecarboxylic acid” can be used in the development of new materials with unique properties. Its absorption ability, energy levels, and thermal stability make it a valuable compound in this field .

Chemical Research

“2-Bromo-3-thiophenecarboxylic acid” is used in chemical research due to its reactivity. It can participate in various chemical reactions, leading to the formation of new compounds .

Safety and Hazards

2-Bromo-3-thiophenecarboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for 2-Bromo-3-thiophenecarboxylic acid are not available, thiophene derivatives are of interest in various fields including medicinal chemistry, material science, and industrial chemistry . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Furthermore, they exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

2-bromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSXMPCELBYUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50488551
Record name 2-Bromothiophene-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-thiophenecarboxylic acid

CAS RN

24287-95-4
Record name 2-Bromo-3-thiophenecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothiophene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-thiophenecarboxylic acid
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Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3-methylthiophene (17.7 g), N-bromosuccinimide (17.7 g), 2,2'-azobis(isobutyronitrile) (0.32 g) and carbon tetrachloride (200 ml) was stirred for 4 hours under reflux. The mixture was concentrated under reduced pressure and the residue was purified by silica gel column chromatography to give 3-bromomethyl-2-bromothiophene (12.56 g). A suspension of 3-bromomethyl-2-bromothiophene (6.30 g), potassium acetate (9.8 g) in acetone (100 ml) was stirred at room temperature for 3 hours. The mixture was poured into water and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 3-acetoxymethyl-2-bromothiophene (5.8 g). This crude product was dissolved in tetrahydrofuran (50 ml), and 1N aqueous sodium hydroxide (50 ml) and ethanol (20 ml) were added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. the extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 3-hydroxymethyl-2-bromothiophene (4.6 g). This crude product of 3-hydroxymethyl-2-bromothiophene was dissolved in methylene chloride (100 ml), manganese dioxide (15 g) was added. The mixture was stirred at room temperature for 6 hours, and insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure to give a crude product of 2-bromo-3-thiophenecarbaldehyde (3.92 g). The crude product of 2-bromo-3-thiophenecarbaldehyde was dissolved in acetonitrile (50 ml), and sodium dihydrogen phosphate (1.0 g) in water (15 ml) and 30% aqueous hydrogen peroxide (2.5 ml) were added. Further, sodium chlorite (2.7 g) in water (30 ml) was added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide (2.7 g) and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-bromo-3-thiophenecarboxylic acid (2.89 g) as crystals.
[Compound]
Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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